molecular formula C11H12O2 B8679673 3-(2-ethylphenyl)prop-2-enoic Acid

3-(2-ethylphenyl)prop-2-enoic Acid

Cat. No.: B8679673
M. Wt: 176.21 g/mol
InChI Key: PPDRIRGALQZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethylphenyl)prop-2-enoic Acid is an organic compound belonging to the cinnamic acid derivatives family. It is characterized by the presence of an ethyl group attached to the second carbon of the cinnamic acid structure. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-ethylphenyl)prop-2-enoic Acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic ketone under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(2-ethylphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).

Major Products Formed:

Scientific Research Applications

3-(2-ethylphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(2-ethylphenyl)prop-2-enoic Acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and bioactivity compared to its parent compound, cinnamic acid .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-ethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)

InChI Key

PPDRIRGALQZEPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

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